1H-Pyrimidin-2-one, 1-(2-chloroethyl)-4-methoxy-6-methyl-
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Overview
Description
1-(2-Chloroethyl)-4-Methoxy-6-Methyl-2(1H)-Pyrimidinone is a synthetic organic compound belonging to the pyrimidinone family This compound is characterized by the presence of a chloroethyl group, a methoxy group, and a methyl group attached to a pyrimidinone ring
Preparation Methods
The synthesis of 1-(2-Chloroethyl)-4-Methoxy-6-Methyl-2(1H)-Pyrimidinone involves several steps. One common method includes the reaction of 4-methoxy-6-methyl-2(1H)-pyrimidinone with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance yield and efficiency .
Chemical Reactions Analysis
1-(2-Chloroethyl)-4-Methoxy-6-Methyl-2(1H)-Pyrimidinone undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction reactions to yield alcohols or amines.
Scientific Research Applications
1-(2-Chloroethyl)-4-Methoxy-6-Methyl-2(1H)-Pyrimidinone has found applications in several scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-4-Methoxy-6-Methyl-2(1H)-Pyrimidinone involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, leading to DNA cross-linking and inhibition of DNA replication. This property is particularly useful in anticancer research, where the compound can induce apoptosis in cancer cells by disrupting their DNA synthesis .
Comparison with Similar Compounds
1-(2-Chloroethyl)-4-Methoxy-6-Methyl-2(1H)-Pyrimidinone can be compared with other pyrimidinone derivatives such as:
1-(2-Chloroethyl)-4-Methoxy-2(1H)-Pyrimidinone: Lacks the methyl group, which may affect its reactivity and biological activity.
1-(2-Chloroethyl)-6-Methyl-2(1H)-Pyrimidinone: Lacks the methoxy group, potentially altering its solubility and interaction with biological targets.
1-(2-Chloroethyl)-2(1H)-Pyrimidinone: Lacks both the methoxy and methyl groups, making it less complex and possibly less effective in certain applications.
Properties
Molecular Formula |
C8H11ClN2O2 |
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Molecular Weight |
202.64 g/mol |
IUPAC Name |
1-(2-chloroethyl)-4-methoxy-6-methylpyrimidin-2-one |
InChI |
InChI=1S/C8H11ClN2O2/c1-6-5-7(13-2)10-8(12)11(6)4-3-9/h5H,3-4H2,1-2H3 |
InChI Key |
XPGXWTGHCGKQAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=O)N1CCCl)OC |
Origin of Product |
United States |
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